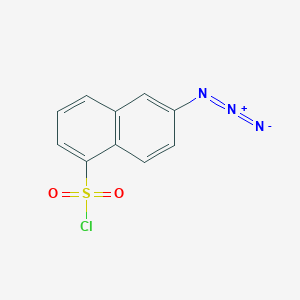![molecular formula C20H24N6O6 B2550031 1,1'-(Hexan-1,6-diyl)bis[3-(2-nitrophenyl)harnstoff] CAS No. 2419249-92-4](/img/structure/B2550031.png)
1,1'-(Hexan-1,6-diyl)bis[3-(2-nitrophenyl)harnstoff]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is a synthetic organic compound with the molecular formula C20H24N6O6 and a molecular weight of 444.45 g/mol . It appears as a white to light yellow powder or crystal and has a melting point of 225°C (decomposition) . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] typically involves the reaction of hexane-1,6-diamine with 2-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 1,1’-(Hexane-1,6-diyl)bis[3-(2-aminophenyl)urea].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of hexane-1,6-diamine and 2-nitroaniline.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and function. The nitro groups may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis[3-phenylurea]: Similar structure but lacks the nitro groups, resulting in different chemical and biological properties.
1,1’-(Hexane-1,6-diyl)bis[3-(4-nitrophenyl)urea]: Similar structure with nitro groups at different positions, leading to variations in reactivity and applications.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea] is unique due to the presence of nitro groups at the 2-position of the phenyl rings, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)-3-[6-[(2-nitrophenyl)carbamoylamino]hexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O6/c27-19(23-15-9-3-5-11-17(15)25(29)30)21-13-7-1-2-8-14-22-20(28)24-16-10-4-6-12-18(16)26(31)32/h3-6,9-12H,1-2,7-8,13-14H2,(H2,21,23,27)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRONIZEEPXUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549948.png)
![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)
![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)
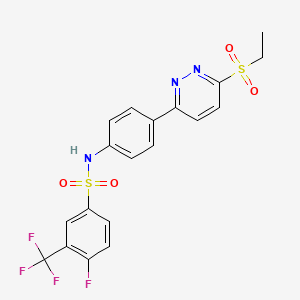

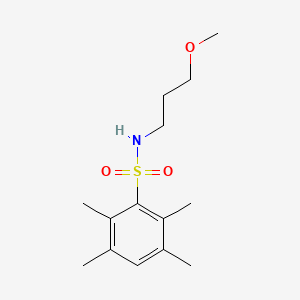
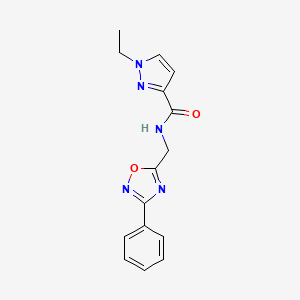
![3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549957.png)
![N-[(2E)-1-[(4-Methylphenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2549961.png)
![N-(4-acetamidophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2549962.png)
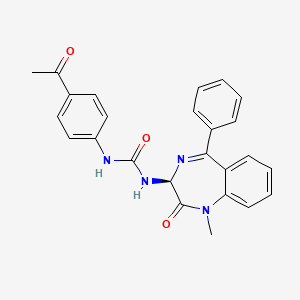
![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)
![1-methanesulfonyl-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B2549969.png)
